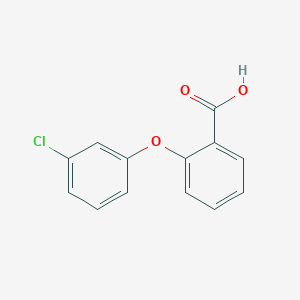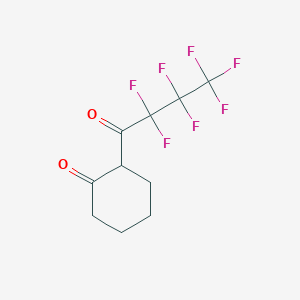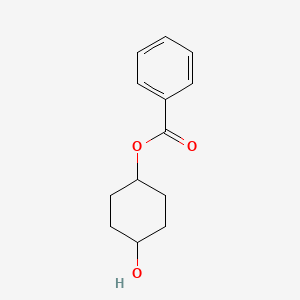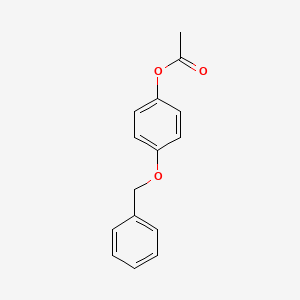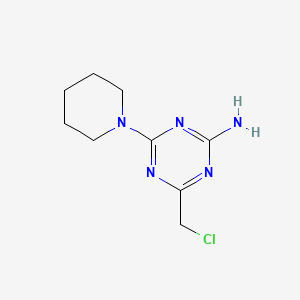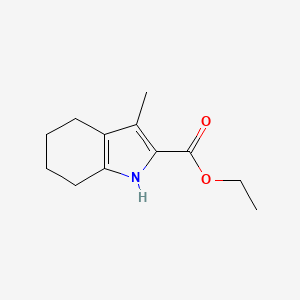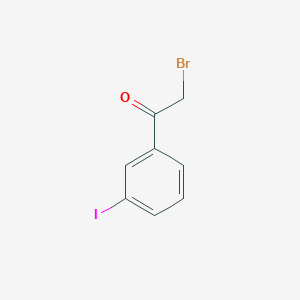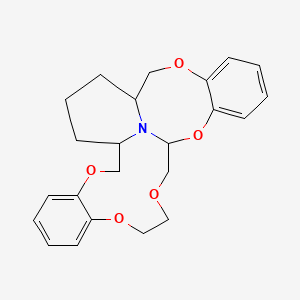
EINECS 261-988-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 261-988-9 is a complex organic compound with a unique structure
準備方法
The synthesis of EINECS 261-988-9 involves several steps, including the formation of the core structure and the introduction of functional groups. The synthetic routes typically involve:
Cyclization reactions: These are used to form the fused ring system.
Oxidation and reduction reactions: These are employed to introduce and modify functional groups.
Industrial production methods: Large-scale production may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity.
化学反応の分析
EINECS 261-988-9 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions: These reactions typically use reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.
Major products: The products of these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with different functional groups.
科学的研究の応用
EINECS 261-988-9 has several scientific research applications, including:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: It may be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a lead compound for drug development.
Industry: It could be used in the development of new materials or as a precursor for other complex organic compounds.
作用機序
The mechanism of action of EINECS 261-988-9 involves its interaction with specific molecular targets and pathways. These may include:
Molecular targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways involved: Biological pathways that are affected by the compound’s interaction with its targets, leading to specific biological effects.
類似化合物との比較
EINECS 261-988-9 can be compared with other similar compounds, such as:
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar fused ring structure but different functional groups and properties.
Naphthalene derivatives: These compounds share some structural features but differ in their specific ring systems and functional groups.
Azulene derivatives: These compounds have a similar polycyclic structure but different chemical properties and applications.
特性
CAS番号 |
59945-37-8 |
|---|---|
分子式 |
C23H27NO5 |
分子量 |
397.5 g/mol |
IUPAC名 |
2,9,17,24,27-pentaoxa-29-azapentacyclo[13.13.1.03,8.011,29.018,23]nonacosa-3,5,7,18,20,22-hexaene |
InChI |
InChI=1S/C23H27NO5/c1-2-9-20-19(8-1)26-13-12-25-16-23-24-17(14-27-20)6-5-7-18(24)15-28-21-10-3-4-11-22(21)29-23/h1-4,8-11,17-18,23H,5-7,12-16H2 |
InChIキー |
ALEAMTPFNLZKMG-UHFFFAOYSA-N |
SMILES |
C1CC2COC3=CC=CC=C3OCCOCC4N2C(C1)COC5=CC=CC=C5O4 |
正規SMILES |
C1CC2COC3=CC=CC=C3OCCOCC4N2C(C1)COC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


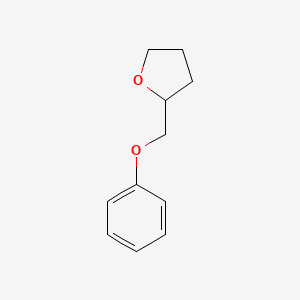
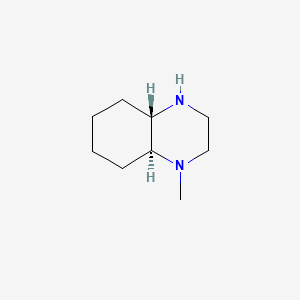
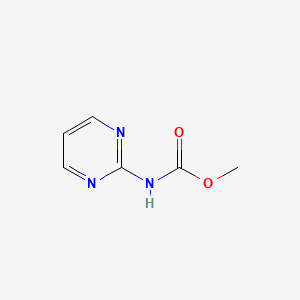
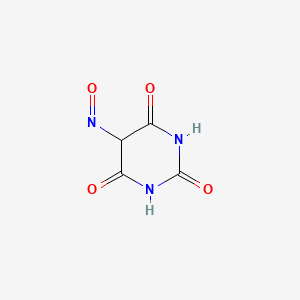
![n-{5-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]-9,10-dioxo-9,10-dihydroanthracen-1-yl}benzamide](/img/structure/B1616352.png)
